![molecular formula C12H8N4S6 B13036410 4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)
4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole), commonly referred to as BTQBT, is a sulfur-containing organic compound. It is known for its planar stacking structure and has been extensively studied for its applications in organic thin-film transistors (OTFTs) due to its high field-effect mobility and unique electronic properties .
Métodos De Preparación
BTQBT can be synthesized through various methods. One common approach involves the use of organic molecular-beam deposition under ultrahigh vacuum conditions . The synthesis typically involves the bromination of BTQBT followed by sequential oxidation with m-chloroperoxybenzoic acid, yielding the target compounds in good yields . The synthetic routes often include transition-metal-free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .
Análisis De Reacciones Químicas
BTQBT undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the bromination of BTQBT followed by oxidation with m-chloroperoxybenzoic acid significantly alters its crystal packing, thermal stability, and optoelectronic properties . Common reagents used in these reactions include bromine and m-chloroperoxybenzoic acid. The major products formed from these reactions are various oxidized forms of BTQBT, such as 2,7-dibromo BTQBT and its oxidized derivatives .
Aplicaciones Científicas De Investigación
BTQBT has a wide range of scientific research applications. In chemistry, it is used as a building block for constructing high-performance organic semiconductors . In biology and medicine, BTQBT derivatives are explored for their potential use in bio-sensors and other diagnostic tools . In the industry, BTQBT is utilized in the fabrication of organic thin-film transistors (OTFTs) due to its high field-effect mobility and stability . The compound’s unique electronic properties make it suitable for applications in flexible and large-area electronics .
Mecanismo De Acción
The mechanism by which BTQBT exerts its effects is primarily through its planar stacking structure, which facilitates efficient charge transport. The π–π stacking of the BTQBT layer is strongly aligned along the carrier transport direction, enhancing its field-effect mobility . The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in its electronic properties .
Comparación Con Compuestos Similares
BTQBT is often compared with other organic semiconductors such as pentacene and polythiophene. While pentacene and polythiophene are known for their high mobility and stability, BTQBT offers unique advantages due to its planar stacking structure and high field-effect mobility . Another similar compound is tetracyanoquinodimethane (TCNQ), which shows n-type semiconducting behavior, whereas BTQBT primarily exhibits p-type behavior .
Conclusion
BTQBT is a versatile and highly valuable compound in the field of organic electronics. Its unique properties and wide range of applications make it a prominent material for future research and development in various scientific and industrial domains.
Propiedades
Fórmula molecular |
C12H8N4S6 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
4,8-bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C12H8N4S6/c1-2-18-11(17-1)5-7-9(15-21-13-7)6(12-19-3-4-20-12)10-8(5)14-22-16-10/h1-4,13-16H |
Clave InChI |
VSVUETUFDIWUGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C2C3=C(C(=C4SC=CS4)C5=C2NSN5)NSN3)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


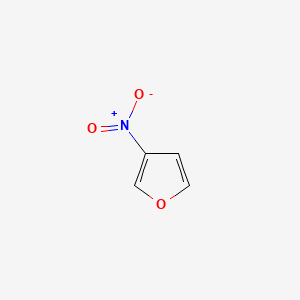
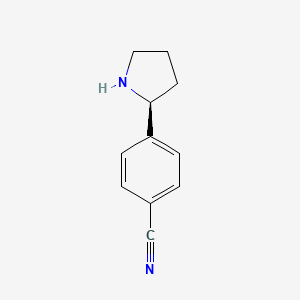
![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
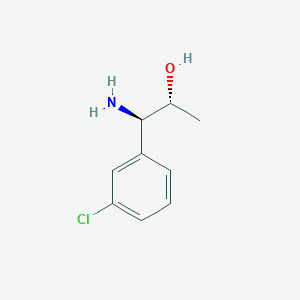
![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
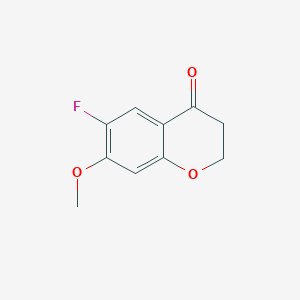
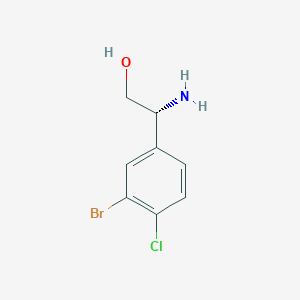
![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)

![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)



